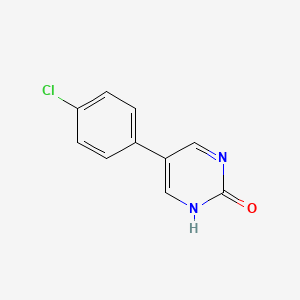

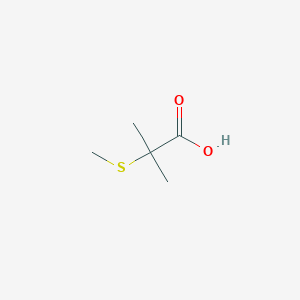

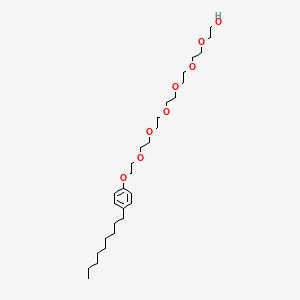

![molecular formula C15H12N4OS B3050763 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea CAS No. 28492-94-6](/img/structure/B3050763.png)

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea

Übersicht

Beschreibung

“1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” is a chemical compound that contains an indole moiety . The indole moiety is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of compounds similar to “1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” has been reported in the literature . For instance, the synthesis of indole derivatives has been a topic of interest for organic and medicinal chemists . The synthesis of these compounds often involves esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Molecular Structure Analysis

The molecular structure of “1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” includes a substituted carbonyl at the second position of the 5-member indoline ring . The molecular formula is C15H12N4OS .Chemical Reactions Analysis

The chemical reactions of compounds similar to “1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea” have been studied . For example, treatment with phosphorus pentasulfide can convert the oxo group to a thione .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Applications

The study by Sriram et al. (2007) synthesized 15 new 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds and evaluated their antimycobacterial activities. The research demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis and multidrug-resistant M. tuberculosis, with one compound showing non-toxicity to Vero cells and substantial mycobacterium load reduction in animal models (Sriram et al., 2007).

Biological Activity and Drug Development

The synthesis and biological evaluation of 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones were discussed by Chaudhary et al. (2022). The study emphasized the antifungal potential of these compounds against human pathogenic fungi and the theoretical calculations supporting their non-linear optical (NLO) properties, molecular stability, and reactivity (Chaudhary et al., 2022).

Antioxidant and Enzyme Inhibitory Properties

Maharramova et al. (2018) explored novel N‐substituted tetrahydropyrimidines based on phenylthiourea, showing inhibitory action against enzymes like acetylcholinesterase and α‐glycosidase. The compounds also exhibited antioxidant activity, indicating their therapeutic potential (Maharramova et al., 2018).

Chemical Synthesis and Structural Analysis

Altukhov's research (2014) focused on the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the potential of 2-oxoindoline derivatives in medicinal chemistry. The study emphasized the structural confirmation through elemental analysis and spectroscopy, and the observed nootropic activity of compounds containing amino acid esters moieties (Altukhov, 2014).

Wirkmechanismus

Target of Action

A structurally similar compound, 4-{[(2-oxo-1,2-dihydro-3h-indol-3-ylidene)methyl]amino}-n-(1,3-thiazol-2-yl)benzenesulfonamide, has been reported to targetCyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

Based on the target of the similar compound mentioned above, it can be hypothesized that this compound may interact with its target protein (like cdk2) and modulate its activity, leading to changes in cell cycle progression .

Biochemical Pathways

If the compound does indeed target cdk2, it would impact thecell cycle regulation pathway , potentially influencing the transition from the G1 phase to the S phase .

Pharmacokinetics

A compound with a similar structure, 2-(2-oxoindolin-3-yl)acetic acid, has been reported to havehigh gastrointestinal absorption . This suggests that 1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea might also have good bioavailability.

Result of Action

If it acts similarly to the related compound that targets CDK2, it could potentially inhibit cell proliferation and induce cell cycle arrest , thereby affecting the growth and division of cells .

Eigenschaften

IUPAC Name |

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14-13(11-8-4-5-9-12(11)17-14)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJZVYLTQRFKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=NC2=C(NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415306 | |

| Record name | MS-6640 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Oxoindol-3-yl)amino]-3-phenylthiourea | |

CAS RN |

28492-94-6 | |

| Record name | NSC 118729 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028492946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118729 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC73303 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS-6640 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

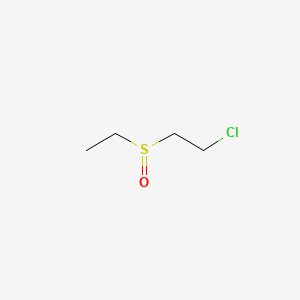

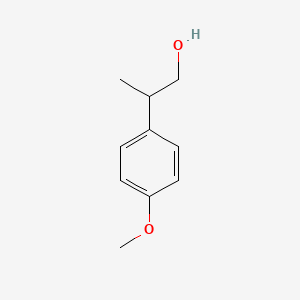

![5-Chloro-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3050685.png)

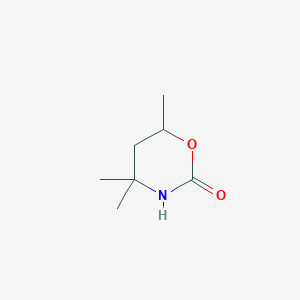

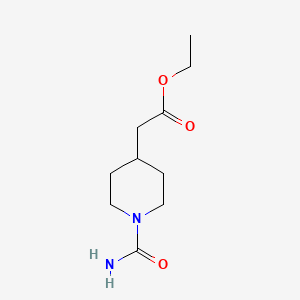

![2-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B3050690.png)

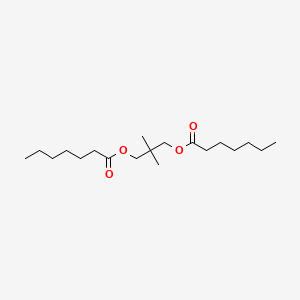

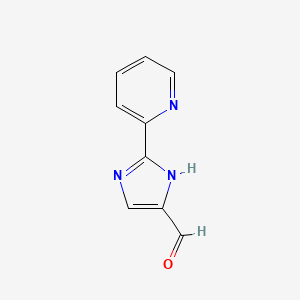

![2-[4-(Propan-2-yloxy)phenyl]butanedioic acid](/img/structure/B3050700.png)